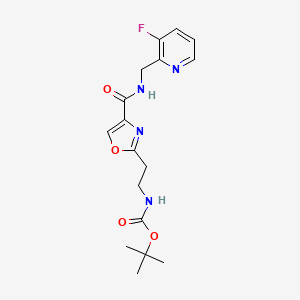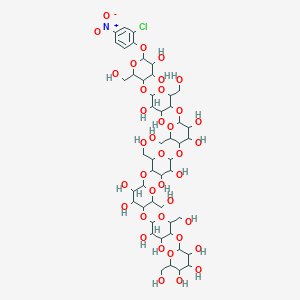
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone is a steroidal compound with significant biological activity It is characterized by its unique structure, which includes a gamma-lactone ring fused to a pregnane skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone typically involves multiple steps, starting from readily available steroid precursors. One common method involves the hydroxylation of a pregnane derivative at the 3beta and 16beta positions, followed by the formation of the gamma-lactone ring through intramolecular esterification. The reaction conditions often require the use of strong oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The hydroxyl groups at the 3beta and 16beta positions can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid delta-lactone: Similar structure but with a delta-lactone ring.
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid epsilon-lactone: Contains an epsilon-lactone ring instead of a gamma-lactone.
Uniqueness
The uniqueness of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone lies in its specific gamma-lactone ring structure, which imparts distinct biological properties compared to other lactone-containing steroids. This structural feature may enhance its binding affinity to certain receptors and influence its pharmacokinetic profile.
特性
IUPAC Name |
16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h4,12,14-19,23H,5-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROZBIHZZUIGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12104596.png)


![5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104619.png)

![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)
![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)

![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)
![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)
![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)

![benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
